molecular formula C12H17NO2S B1424402 Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate CAS No. 1350623-54-9

Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate

Cat. No.: B1424402
CAS No.: 1350623-54-9
M. Wt: 239.34 g/mol
InChI Key: SVUCTYASPQFMPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Aminothiophene Chemistry

The development of aminothiophene chemistry traces its origins to the pioneering work of Viktor Meyer, who first discovered thiophene in 1882 as a contaminant in benzene. Meyer observed that isatin formed a blue dye when mixed with sulfuric acid and crude benzene, and through careful investigation, he identified thiophene as the actual substance responsible for this reaction rather than benzene itself. This foundational discovery laid the groundwork for subsequent research into thiophene derivatives and their synthetic applications.

The field of aminothiophene chemistry experienced a revolutionary advancement with the development of the Gewald reaction in 1966 by German chemist Professor Karl Gewald. Gewald discovered that methylene-active carbonyl compounds reacted with methylene-active nitriles and sulfur at ambient temperature to yield 2-aminothiophenes. This reaction constituted a versatile and useful multicomponent reaction that became fundamental to aminothiophene synthesis. The importance of the Gewald reaction stems from the formation of 2-aminothiophene, which has become abundantly used in the pharmaceutical industry to produce bioactive compounds.

The evolution of aminothiophene synthesis methods has continued to advance through various modifications and improvements of the original Gewald protocol. Recent developments have focused on developing more environmentally friendly approaches, including the use of truly catalytic amounts of conjugate acid-base pairs and green solvents. These advancements have made the synthesis of 2-aminothiophenes more accessible and sustainable, contributing to their widespread adoption in medicinal chemistry research.

Classification and Nomenclature

Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate belongs to the broader classification of heterocyclic compounds, specifically within the thiophene family. According to systematic nomenclature principles, this compound is classified as a substituted 2-aminothiophene derivative with multiple functional groups positioned at specific ring positions.

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the pattern "this compound," indicating the presence of a methyl ester group attached to the carboxylic acid functionality at the 3-position, an amino group at the 2-position, and a cyclohexyl substituent at the 5-position of the thiophene ring. The compound possesses the molecular formula C₁₂H₁₇NO₂S and a molecular weight of 239.34 grams per mole.

Within the broader context of chemical classification, this compound represents a member of the sulfur-containing heterocycles, which have gained significant attention in pharmaceutical research. The thiophene moiety has been ranked fourth in United States Food and Drug Administration drug approval of small drug molecules, with approximately seven drug approvals over the last decade. This classification places the compound within a privileged pharmacophore family known for diverse biological attributes and therapeutic applications.

The structural classification of this compound also positions it as a member of the amino-substituted thiophene carboxylates, a subclass that has demonstrated particular utility in medicinal chemistry applications. The presence of the cyclohexyl group at the 5-position further classifies it within the cycloalkyl-substituted aminothiophene derivatives, which have shown enhanced lipophilicity and specific biological activity profiles.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its structural characteristics to encompass its role as a versatile building block for advanced synthetic applications. 2-Aminothiophenes are recognized as important five-membered heterocyclic building blocks in organic synthesis, and the chemistry of these small molecules continues to develop based on discoveries stemming from the Gewald cyclization reaction.

The compound's significance is particularly evident in its applications within pharmaceutical research, where thiophene derivatives have demonstrated extensive biological activities including anticancer, antiviral, antimicrobial, and anti-tubercular properties. The 2-aminothiophene scaffold is present in a large number of thiophene-containing drugs and continues to attract special attention for research and clinical development. The electron-rich characteristics and bioisosteric properties of thiophenes augment their capacity to interact with diverse biological targets.

In the context of structure-activity relationship studies, compounds containing the 2-aminothiophene core have shown remarkable selectivity profiles. Recent research has identified related compounds that demonstrate selective inhibition of tumor cell proliferation, with some derivatives showing significant cytotoxic effects against various cancer cell lines while sparing normal cells. The substitution patterns within the thiophene ring, including the presence of cycloalkyl groups at specific positions, have been shown to modulate biological activity and enhance therapeutic potential.

The compound also holds significance as a synthetic intermediate for the preparation of more complex heterocyclic systems. The amino group at the 2-position provides a reactive site for further functionalization, while the methyl ester group offers opportunities for additional transformations. This versatility makes this compound valuable for the synthesis of fused heterocyclic systems and peptidomimetic compounds.

Key Structural Features and Molecular Identity

The molecular identity of this compound is defined by its distinctive structural features that contribute to its chemical reactivity and biological properties. The compound features a planar five-membered thiophene ring consistent with its aromatic character, as indicated by the extensive substitution reactions typical of thiophene derivatives.

Table 1: Molecular Properties of this compound

Property Value
Molecular Formula C₁₂H₁₇NO₂S
Molecular Weight 239.34 g/mol
Chemical Abstracts Service Number 1350623-54-9
Simplified Molecular Input Line Entry System COC(=O)C1=C(SC(=C1)C2CCCCC2)N
International Chemical Identifier Key SVUCTYASPQFMPN-UHFFFAOYSA-N
PubChem Compound Identification 53493430

The structural architecture of this compound incorporates three key functional groups positioned strategically around the thiophene ring. The amino group at the 2-position provides a basic center and hydrogen bond donor capability, which is crucial for biological interactions and further synthetic transformations. The cyclohexyl group at the 5-position contributes significant steric bulk and lipophilic character, influencing both the compound's solubility profile and its ability to interact with biological membranes.

The methyl ester functionality at the 3-position represents a reactive site that can undergo various chemical transformations, including hydrolysis to form the corresponding carboxylic acid or transesterification to form alternative ester derivatives. This ester group also contributes to the compound's overall polarity and can participate in hydrogen bonding interactions with biological targets.

Table 2: Predicted Collision Cross Section Data

Adduct Mass-to-Charge Ratio Predicted Collision Cross Section (Ų)
[M+H]⁺ 240.10528 154.6
[M+Na]⁺ 262.08722 160.2
[M-H]⁻ 238.09072 160.5
[M+NH₄]⁺ 257.13182 174.0
[M+K]⁺ 278.06116 157.3

The molecular geometry of this compound reflects the planar nature of the thiophene ring system combined with the three-dimensional cyclohexyl substituent extending from the ring plane. This structural arrangement creates a compound with both planar and non-planar regions, which can influence its binding interactions with biological targets and its overall pharmacological profile.

Properties

IUPAC Name

methyl 2-amino-5-cyclohexylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-15-12(14)9-7-10(16-11(9)13)8-5-3-2-4-6-8/h7-8H,2-6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUCTYASPQFMPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=C1)C2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Recent studies have highlighted the compound's potential as an antitumor agent. Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate and its derivatives have demonstrated selective inhibition of tumor cell proliferation. For instance, a related compound, methyl-2-amino-5-[2-(4-methoxyphenethyl)]thiophene-3-carboxylate, was identified as a tumor-selective agent, showing significant cytotoxic effects against various cancer cell lines including human T-lymphoma and leukemia cells, while sparing others like HeLa cells .

Table 1: Antitumor Activity of Related Compounds

Compound NameIC50 (μM)Selectivity Index
Methyl-2-amino-5-[2-(4-methoxyphenethyl)]thiophene-3-carboxylate0.90 (CEM) vs. 39 (HeLa)~43
Methyl-2-amino-5-(4-ethylphenylthio)methylthiophene-3-carboxylate0.30 - 0.40100 - 144

This selectivity is crucial for developing targeted cancer therapies that minimize damage to healthy cells while effectively targeting malignancies.

Synthesis Methodologies

The synthesis of this compound can be achieved through various chemical reactions. A notable method involves the Gewald reaction, which allows for the formation of thiophene derivatives with high yields. This method typically involves the condensation of α-cyanoesters with thioketones in the presence of base .

Table 2: Synthesis Overview

MethodologyKey ReactantsYield (%)Reference
Gewald Reactionα-Cyanoester, ThioketoneHigh

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Variations in substituents on the thiophene ring can significantly influence biological activity and selectivity against different cancer cell lines .

Table 3: SAR Insights

Substituent VariationBiological ActivityNotes
Ethyl vs. IsopropylIncreased potencyHigher selectivity against T-cell lymphomas
Methoxy Group PositioningEnhanced activityCritical for binding affinity to target proteins

Potential Therapeutic Uses

Given its promising antitumor properties, this compound could serve as a lead compound for developing new cancer therapies. Its ability to selectively target tumor cells while sparing normal cells makes it an attractive candidate for further research and clinical development.

Mechanism of Action

The mechanism by which Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the desired outcome.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural differences and molecular parameters between the target compound and analogs:

Compound Name Substituents (Thiophene Positions) Molecular Formula Molecular Weight (g/mol) Key Structural Features
Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate 2-NH₂, 5-cyclohexyl, 3-COOCH₃ C₁₃H₁₇NO₂S 263.35 Bulky cyclohexyl group
Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate 3-NH₂, 5-thienyl, 2-COOCH₃ C₁₀H₉NO₂S₂ 239.31 Thienyl substituent, lower lipophilicity
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate 2-NH₂, 4-CH₃, 5-Ph, 3-COOCH₂CH₃ C₁₄H₁₅NO₂S 261.34 Ethyl ester, phenyl substituent
Methyl 5-amino-1-benzothiophene-2-carboxylate Benzothiophene core, 5-NH₂, 2-COOCH₃ C₁₀H₉NO₂S 207.25 Benzothiophene backbone

Key Observations :

  • The cyclohexyl group in the target compound increases molecular weight and steric hindrance compared to phenyl () or thienyl () substituents.
  • Ethyl esters () may alter solubility compared to methyl esters due to increased hydrophobicity.
  • Benzothiophene derivatives () exhibit distinct electronic properties due to fused aromatic systems.

Key Observations :

  • Microwave-assisted synthesis () achieves near-quantitative yields, suggesting efficiency advantages over traditional methods.
  • The Gewald reaction () is a common route for amino thiophenes but may require optimization for sterically hindered substituents like cyclohexyl.

Physical and Chemical Properties

  • Reactivity: The amino group at position 2 facilitates electrophilic substitution reactions, but steric hindrance from cyclohexyl may slow kinetics relative to less bulky analogs.

Biological Activity

Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting with the formation of the thiophene ring followed by the introduction of the cyclohexyl and amino groups. The exact synthetic pathway can vary, but common reagents include thiophene derivatives and cyclohexanecarboxylic acid derivatives.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Pseudomonas aeruginosa
  • Staphylococcus aureus

In particular, a study reported a minimum inhibitory concentration (MIC) of 0.21 µM against Pseudomonas aeruginosa, indicating strong antibacterial activity .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using human cell lines, including HaCat (human epidermal keratinocytes) and BALB/c 3T3 (normal murine fibroblasts). The results indicated that while the compound is generally safe, it exhibits varying degrees of toxicity depending on the exposure time and concentration. The IC50 values for these cell lines were determined, suggesting a need for further investigation into its therapeutic window .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Cyclohexyl Group : This bulky group enhances lipophilicity, potentially improving membrane permeability.
  • Amino Group : The presence of an amino group may facilitate hydrogen bonding with biological targets, enhancing its interaction with microbial enzymes.

Table 1 summarizes the SAR findings related to this compound:

Structural FeatureEffect on Activity
Cyclohexyl GroupIncreases lipophilicity
Amino GroupEnhances binding through hydrogen bonds
Thiophene RingContributes to overall stability

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several thiophene derivatives, including this compound. The results showed that this compound had one of the lowest MIC values among tested derivatives, demonstrating its potential as a lead compound for developing new antibiotics .
  • Cytotoxicity Assessment : Another study focused on the cytotoxicity profile of various thiophene derivatives against cancer cell lines. This compound exhibited moderate cytotoxic effects with IC50 values suggesting potential for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The Gewald reaction is a common method for synthesizing substituted 2-aminothiophene-3-carboxylates. For this compound, cyclohexyl-substituted ketones or aldehydes can serve as starting materials. Reaction optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (60–80°C), and catalyst (morpholine or piperidine) to enhance yield. Monitoring via TLC and HPLC ensures intermediate purity. Spectral characterization (e.g., 1^1H NMR, IR) should confirm the presence of the amino group (N–H stretch ~3400 cm1^{-1}) and ester carbonyl (C=O ~1700 cm1^{-1}) .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques:

  • HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z calculated for C13_{13}H19_{19}NO2_2S: 261.11).
  • Elemental Analysis : Match experimental and theoretical C, H, N, S percentages (±0.3%).
    Discrepancies in melting points or spectral data may indicate residual solvents or byproducts, necessitating recrystallization (e.g., ethanol/water) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for thiophene derivatives like this compound?

  • Methodological Answer : X-ray diffraction (XRD) using SHELX programs (e.g., SHELXL for refinement) can resolve ambiguities. For example:

  • Twinned Crystals : Apply the TWIN/BASF commands in SHELXL to refine twin laws.
  • Disordered Cyclohexyl Groups : Use PART/SUMP restraints to model rotational disorder.
    Validate results against DFT-calculated bond lengths/angles (e.g., Gaussian09 at B3LYP/6-31G* level). Discrepancies >2σ may require re-measurement at low temperature (100 K) to reduce thermal motion artifacts .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., using Gaussian or ORCA) to:

  • Identify Reactive Sites : Analyze electrostatic potential maps (ESP) to locate electron-deficient regions (e.g., C-4 position).
  • Transition State Analysis : Calculate activation energies for substitutions (e.g., SNAr at C-5) using NBO and Fukui indices.
    Compare with experimental kinetic data (e.g., rate constants in DMSO at 25°C) to validate models. Discrepancies >10% suggest solvent effects or steric hindrance from the cyclohexyl group .

Q. What experimental and computational approaches validate the compound’s biological activity mechanisms?

  • Methodological Answer : Combine in vitro assays with docking studies:

  • Enzyme Inhibition : Test against target enzymes (e.g., kinases) using fluorescence-based assays (IC50_{50} determination).
  • Molecular Docking : Use AutoDock Vina to simulate binding to active sites (PDB: 1ATP). Compare binding affinities (ΔG) with structurally similar inhibitors (e.g., Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate).
    Contradictions between in silico and experimental IC50_{50} values may arise from solvation effects or protein flexibility, requiring MD simulations (e.g., GROMACS) .

Data Analysis and Optimization

Q. How can reaction yields be improved while minimizing byproduct formation in large-scale synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary solvent (DMF vs. THF), catalyst loading (5–20 mol%), and reaction time (6–24 hrs) to identify optimal conditions via response surface methodology.
  • Byproduct Identification : Use LC-MS/MS to detect intermediates (e.g., dimeric species from Michael addition). Adjust stoichiometry (1:1.2 molar ratio of ketone to cyanoacetate) to suppress side reactions.
    Pilot-scale trials (50–100 g) should maintain >90% yield with purity ≥98% .

Q. What analytical techniques differentiate polymorphic forms of this compound, and how do they impact bioavailability?

  • Methodological Answer :

  • PXRD : Compare diffraction patterns (e.g., Form I vs. Form II) to identify polymorphs.
  • DSC/TGA : Monitor thermal transitions (melting points, decomposition) to assess stability.
  • Solubility Studies : Use shake-flask method in PBS (pH 7.4) to correlate polymorphic form with dissolution rates.
    Bioavailability discrepancies (e.g., Form I has 2× higher Cmax_{max} than Form II) guide formulation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate
Reactant of Route 2
Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.